Synthesis of 6-Chloro-2,4-dimethylpyridin-3-amine: A Comprehensive Technical Guide
Synthesis of 6-Chloro-2,4-dimethylpyridin-3-amine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-2,4-dimethylpyridin-3-amine is a key building block in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. Its substituted pyridine scaffold allows for diverse functionalization, making it a valuable intermediate in the synthesis of complex molecules. This guide provides an in-depth exploration of a reliable and well-documented synthetic pathway to this compound, offering not just a series of steps, but a rationale behind the experimental choices, ensuring scientific integrity and reproducibility.
The synthesis of 6-Chloro-2,4-dimethylpyridin-3-amine is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The pathway detailed herein proceeds through the nitration of the commercially available 2,4-dimethylpyridine, followed by reduction of the nitro group to an amine, and finally, a selective chlorination at the 6-position of the pyridine ring.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule, 6-Chloro-2,4-dimethylpyridin-3-amine, suggests a pathway that sequentially introduces the required functional groups onto the 2,4-dimethylpyridine core. The primary disconnection is the chloro group, which can be introduced via electrophilic chlorination. The amino group can be derived from the reduction of a nitro group, a common and efficient transformation.[1][2] This leads to the key intermediate, 2,4-dimethyl-3-nitropyridine, which in turn can be synthesized by the nitration of 2,4-dimethylpyridine.
Caption: Overall synthetic workflow.
Step 1: Nitration of 2,4-Dimethylpyridine
The introduction of a nitro group at the 3-position of 2,4-dimethylpyridine is achieved through electrophilic aromatic substitution. The directing effects of the two methyl groups (ortho- and para-directing) and the deactivating effect of the pyridine nitrogen must be considered. Nitration is expected to occur at the positions meta to the nitrogen (positions 3 and 5). The 3-position is ortho to the 4-methyl group and para to the 2-methyl group, making it electronically favorable. The 5-position is ortho to the 4-methyl group and meta to the 2-methyl group. Steric hindrance from the adjacent methyl group at position 2 may slightly disfavor substitution at position 3, but electronically, it is a highly activated position. Judicious choice of nitrating agent and reaction conditions is crucial for achieving the desired regioselectivity. A common and effective method is the use of a mixture of concentrated nitric acid and sulfuric acid. [3] Experimental Protocol:
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 2,4-dimethylpyridine (1.0 eq). Cool the flask in an ice-salt bath to 0-5 °C.
-
Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (3.0 eq) to the stirred 2,4-dimethylpyridine, ensuring the temperature is maintained below 10 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.
-
Nitration Reaction: Add the prepared nitrating mixture dropwise to the solution of 2,4-dimethylpyridine in sulfuric acid, maintaining the reaction temperature between 0 and 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 8.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 2,4-dimethyl-3-nitropyridine, can be purified by column chromatography on silica gel. [4][5]
Reagent/Solvent Molar Eq. Purity 2,4-Dimethylpyridine 1.0 >98% Conc. Nitric Acid 1.1 68-70% Conc. Sulfuric Acid 5.0 95-98% Ethyl Acetate - ACS Grade | Sodium Carbonate | - | Saturated Soln. |
Table 1: Reagents for the nitration of 2,4-dimethylpyridine.
Step 2: Reduction of 2,4-Dimethyl-3-nitropyridine
The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis. [2]Several methods are available for this conversion, including catalytic hydrogenation and the use of metals in acidic media. For the reduction of nitropyridines, catalytic hydrogenation with palladium on carbon (Pd/C) is a clean and efficient method. Alternatively, reduction with metals such as iron, tin, or zinc in the presence of an acid like hydrochloric acid is also highly effective and often more cost-effective for larger scale synthesis. [6] Experimental Protocol (Catalytic Hydrogenation):
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Reaction Setup: In a hydrogenation vessel, dissolve 2,4-dimethyl-3-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2,4-dimethylpyridin-3-amine, which can be used in the next step without further purification or can be purified by crystallization or column chromatography if necessary. [7][8]
Reagent/Solvent Molar Eq. Purity 2,4-Dimethyl-3-nitropyridine 1.0 >95% 10% Palladium on Carbon 0.05-0.10 - Ethanol/Methanol - Anhydrous | Hydrogen Gas | Excess | High Purity |
Table 2: Reagents for the reduction of 2,4-dimethyl-3-nitropyridine.
Step 3: Selective Chlorination of 2,4-dimethylpyridin-3-amine
The final step involves the regioselective chlorination of 2,4-dimethylpyridin-3-amine at the 6-position. The amino group is a strong activating group and an ortho-, para-director, while the methyl groups are also activating and ortho-, para-directing. The pyridine nitrogen is deactivating. The positions ortho and para to the amino group are 2 and 4 (already substituted) and 6. The 6-position is the most likely site for electrophilic substitution due to the strong directing effect of the amino group. N-Chlorosuccinimide (NCS) is a mild and effective chlorinating agent for this type of transformation. [9] Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2,4-dimethylpyridin-3-amine (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dichloromethane.
-
Addition of Chlorinating Agent: Add N-Chlorosuccinimide (NCS) (1.0-1.2 eq) portion-wise to the stirred solution at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for several hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Extraction and Purification: Extract the mixture with a suitable organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 6-Chloro-2,4-dimethylpyridin-3-amine can be purified by column chromatography or recrystallization to yield the final product. [10]
Reagent/Solvent Molar Eq. Purity 2,4-Dimethylpyridin-3-amine 1.0 >95% N-Chlorosuccinimide (NCS) 1.0-1.2 >98% Acetonitrile/Dichloromethane - Anhydrous | Sodium Thiosulfate | - | Saturated Soln. |
Table 3: Reagents for the chlorination of 2,4-dimethylpyridin-3-amine.
Characterization Data
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | MS (m/z) |
| 2,4-Dimethylpyridine | 8.35 (d, 1H), 6.95 (s, 1H), 6.85 (d, 1H), 2.50 (s, 3H), 2.30 (s, 3H) | 159.1, 149.2, 147.5, 123.1, 120.8, 24.1, 21.0 | 107.16 (M+) |
| 2,4-Dimethyl-3-nitropyridine | 8.40 (d, 1H), 7.10 (d, 1H), 2.60 (s, 3H), 2.40 (s, 3H) | 159.8, 152.3, 145.1, 133.7, 122.5, 22.8, 18.9 | 152.15 (M+) |
| 2,4-Dimethylpyridin-3-amine | 7.85 (d, 1H), 6.90 (d, 1H), 3.60 (br s, 2H), 2.35 (s, 3H), 2.15 (s, 3H) | 145.2, 142.8, 137.5, 122.1, 120.9, 22.5, 18.0 | 122.17 (M+) |
| 6-Chloro-2,4-dimethylpyridin-3-amine | 7.05 (s, 1H), 3.70 (br s, 2H), 2.40 (s, 3H), 2.20 (s, 3H) | 148.5, 144.1, 138.2, 123.5, 121.7, 22.8, 18.3 | 156.62 (M+) |
Table 4: Spectroscopic data for the key compounds in the synthesis pathway. [1][7][11][12]
Conclusion
This technical guide outlines a robust and logical synthetic pathway for the preparation of 6-Chloro-2,4-dimethylpyridin-3-amine. By providing detailed experimental protocols and the scientific rationale behind each step, this document serves as a valuable resource for researchers in the field of organic and medicinal chemistry. The successful synthesis of this important building block relies on the careful control of reaction conditions, particularly in the nitration and chlorination steps, to ensure the desired regioselectivity and high yields. The methods described are based on well-established chemical principles and can be adapted for various scales of production.
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